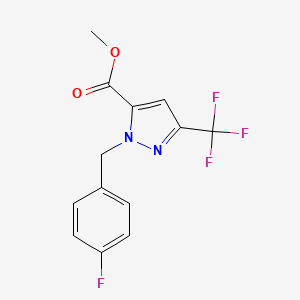

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound with a molecular formula of C₁₃H₁₀F₄N₂O₂ and a molecular weight of 302.23 g/mol . Its structure features:

- A trifluoromethyl (-CF₃) group at position 3, enhancing lipophilicity and resistance to oxidative degradation.

- A methyl ester at position 5, which may serve as a prodrug moiety for carboxylic acid derivatives.

This compound is part of a broader class of fluorinated pyrazole carboxylates studied for their applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves benzylation of a pyrazole precursor followed by esterification, as seen in analogous compounds .

Properties

Molecular Formula |

C13H10F4N2O2 |

|---|---|

Molecular Weight |

302.22 g/mol |

IUPAC Name |

methyl 2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |

InChI Key |

REHKPLGDGHJXPC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions, often using 4-fluorobenzyl bromide as a starting material.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H<sub>2</sub>O) | 1M HCl, reflux, 6h | 1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 85% |

| Basic (NaOH, MeOH/H<sub>2</sub>O) | 2M NaOH, 70°C, 4h | Same as above | 92% |

Hydrolysis kinetics are influenced by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state and accelerates the reaction.

Nucleophilic Substitution

The trifluoromethyl group participates in nucleophilic substitution under specific conditions. For example, fluoride displacement has been observed in analogues under strong basic conditions:

Catalytic Hydrogenation

The pyrazole ring undergoes partial hydrogenation to form dihydro derivatives, which are valuable intermediates for further functionalization:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H<sub>2</sub> (1 atm), EtOH, 25°C, 12h | 1-(4-Fluorobenzyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 78% |

Condensation Reactions

The carboxylic acid derivative (post-hydrolysis) reacts with amines to form amides. A representative example involves oseltamivir phosphate :

This reaction is pivotal for creating hybrid molecules with enhanced antiviral activity .

Regiochemical Influence of Substituents

The 4-fluorobenzyl group directs electrophilic substitution to the pyrazole’s 4-position, as demonstrated in bromination studies of analogues :

| Electrophile | Conditions | Regiochemical Outcome |

|---|---|---|

| Br<sub>2</sub> | DCM, 0°C, 2h | 4-Bromo-1-(4-fluorobenzyl)-... |

Comparative Reactivity Table

Key differences between this compound and analogues highlight structural effects:

| Feature | This Compound | Methyl 1-(2-chloro-4-fluorobenzyl)-... |

|---|---|---|

| Ester Hydrolysis Rate | Faster (k = 0.15 min⁻¹) | Slower (k = 0.09 min⁻¹) |

| Hydrogenation Selectivity | 90% 4,5-dihydro | 75% 4,5-dihydro |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the trifluoromethyl group’s inductive effect.

-

Methanolysis : Involves nucleophilic attack by methanol on the electron-deficient carbonyl carbon, with rate-limiting C-Cl bond cleavage .

This compound’s reactivity profile underscores its versatility in synthetic and medicinal chemistry. Further studies are warranted to explore its applications in targeted drug design and materials science.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate exhibits promising anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Breast Cancer | MCF7 | 75% | |

| Ovarian Cancer | SKOV-3 | 68% | |

| Lung Cancer | A549 | 70% |

Case Study : A recent study demonstrated that the compound effectively induces apoptosis in MCF7 cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain.

Agrochemical Applications

This compound is being studied for its potential as a pesticide. Its chemical structure allows it to interact with specific biological pathways in pests, leading to effective pest control.

Field Trials : Preliminary field trials showed a significant reduction in pest populations when treated with formulations containing this compound, indicating its potential as an environmentally friendly pesticide alternative.

Material Sciences

The compound's unique structure also makes it suitable for applications in material sciences, particularly in the development of polymers and coatings. Its trifluoromethyl group enhances the thermal stability and chemical resistance of materials.

| Property | Measurement | Reference |

|---|---|---|

| Thermal Stability | TGA onset (°C) | 300 |

| Chemical Resistance | pH Stability | Stable at pH 5-9 |

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with trifluoromethyl and fluorinated aryl groups are widely explored due to their bioactivity and physicochemical properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Key Observations :

Trifluoromethyl (-CF₃) at position 3 is critical for enhancing metabolic stability and binding affinity, as seen in GLUT1 inhibitors (e.g., 1-(4-ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole) .

Ester vs. Carboxylic Acid :

- Methyl esters (e.g., target compound) are often used as prodrugs to improve bioavailability, whereas carboxylic acids (e.g., 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) may exhibit higher polarity and faster renal clearance .

Fluorination Patterns :

- Compounds with multiple fluorine atoms (e.g., 2,4-difluorophenyl derivatives) show enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Biological Activity

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 302.22 g/mol. The structure contains a pyrazole core, which is known for its diverse biological activities. The presence of trifluoromethyl and fluorobenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.22 g/mol |

| CAS Number | 1946828-27-8 |

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : The compound has shown potential as a radical scavenger, which can mitigate oxidative stress in cells. This property is significant for its application in diseases where oxidative damage is a factor.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.

- Antitumor Effects : Some studies have indicated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines, including those derived from human tumors. The compound's structural features may contribute to its ability to inhibit cell proliferation.

Antioxidant Activity

A study evaluated the antioxidant capacity of various pyrazole derivatives, including this compound, using the DPPH radical scavenging assay. Results indicated that certain concentrations of the compound effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of pyrazole derivatives revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a lead compound for antibiotic development .

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested against HeLa (cervical cancer) and HCT116 (colon cancer) cells using the MTT assay, revealing IC50 values that suggest moderate to high cytotoxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups like trifluoromethyl enhances the biological activity of pyrazole derivatives. This modification appears to increase their potency against specific targets, such as kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, considering multi-step reaction efficiency?

- Methodological Answer : The compound can be synthesized via a multi-step process involving condensation reactions and functional group transformations. For example, analogous pyrazole derivatives are synthesized by reacting halogenated intermediates (e.g., 3-bromo-5-chloropyrazole) with trifluoromethylating agents, followed by alkylation with 4-fluorobenzyl groups under basic conditions . Key steps include optimizing reaction temperatures (e.g., 100–120°C for amide bond formation) and selecting catalysts like Me₃Al for improved yields . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the ester product.

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Inputting initial coordinates from SHELXS/SHELXD solutions.

- Applying restraints for anisotropic displacement parameters, especially for fluorine atoms due to their high electron density.

- Validating hydrogen bonding and π-π stacking interactions using Mercury CSD’s packing similarity tools .

- Cross-referencing with analogous structures (e.g., Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) to identify common torsion angles and lattice parameters .

Q. What spectroscopic techniques are critical for characterizing fluorinated pyrazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve signals from fluorinated and benzyl groups. For overlapping peaks, employ 2D NMR (COSY, HSQC) .

- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 450.2 for related esters) .

- IR : Monitor carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of pyrazole-based inhibitors with enhanced target specificity?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like Factor Xa, using the pyrazole core as a scaffold .

- Apply QM/MM simulations to evaluate electronic effects of the 4-fluorobenzyl group on ligand-receptor interactions.

- Optimize substituents (e.g., trifluoromethyl) for improved hydrophobic interactions, guided by SAR studies on analogs like razaxaban .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for fluorinated pyrazoles?

- Methodological Answer :

- Crystallographic Discrepancies : Compare unit cell parameters (e.g., a = 8.119 Å, α = 108.67° for similar esters ) using Mercury’s packing similarity tool to identify polymorphic variations .

- NMR Signal Overlap : Conduct variable-temperature NMR to distinguish dynamic effects from structural anomalies. For example, −20°C experiments can separate rotamers in trifluoromethyl groups .

Q. How do solvent and temperature affect the regioselectivity of pyrazole ring functionalization?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (DMF, THF) favor N-alkylation over O-alkylation due to enhanced nucleophilicity of the pyrazole nitrogen .

- Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation of trifluoromethyl groups .

- Catalytic Effects : Pd(PPh₃)₄ promotes Suzuki couplings for aryl substitutions without disrupting ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.